molecular formula C16H12ClNO B14083051 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone

2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone

Katalognummer: B14083051
Molekulargewicht: 269.72 g/mol
InChI-Schlüssel: BDKUJJRMQWUXCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the indole moiety. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Eigenschaften

Molekularformel

C16H12ClNO

Molekulargewicht

269.72 g/mol

IUPAC-Name

2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C16H12ClNO/c17-14-7-3-1-5-11(14)9-16(19)13-10-18-15-8-4-2-6-12(13)15/h1-8,10,18H,9H2

InChI-Schlüssel

BDKUJJRMQWUXCD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC(=O)C2=CNC3=CC=CC=C32)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone typically involves the reaction of 2-chlorobenzaldehyde with indole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine
  • [2-(2-chlorophenyl)-1H-indol-3-yl]methanamine
  • [(2-chlorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine

Uniqueness

2-(2-chlorophenyl)-1-(1H-indol-3-yl)ethanone is unique due to its specific structural features, such as the presence of both a chlorophenyl group and an indole moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.